Thioformyldistamycin
Description
Thioformyldistamycin (CAS: 139341-61-0) is a sulfur-containing derivative of distamycin, a well-known oligopeptide antibiotic that binds to the minor groove of DNA. Its InChIKey (SHAYDACHQQJBGI-UHFFFAOYSA-N) confirms its unique stereochemical identity .
Properties
CAS No. |
139341-61-0 |
|---|---|
Molecular Formula |
C28H34ClN11O4S |
Molecular Weight |
656.2 g/mol |
IUPAC Name |
N-[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-(methanethioylamino)-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H33N11O4S.ClH/c1-36-11-16(32-15-44)7-21(36)26(41)34-18-9-23(38(3)13-18)28(43)35-19-10-22(39(4)14-19)27(42)33-17-8-20(37(2)12-17)25(40)31-6-5-24(29)30;/h7-15H,5-6H2,1-4H3,(H3,29,30)(H,31,40)(H,32,44)(H,33,42)(H,34,41)(H,35,43);1H |
InChI Key |
SHAYDACHQQJBGI-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC=S.Cl |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)N=CS.Cl |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC=S.Cl |
Other CAS No. |
139341-61-0 |
Synonyms |
thioformyldistamycin thioformyldistamycin 3 monohydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Commercial Comparison
| Compound Name | CAS Number | Suppliers | InChIKey |
|---|---|---|---|
| This compound | 139341-61-0 | 3 | SHAYDACHQQJBGI-UHFFFAOYSA-N |
| Thioformamide | 115-08-2 | 10 | DBTDEFJAFBUGPP-UHFFFAOYSA-N |
| Thioformic acid N',N'-diisopropyl hydrazide | 4772-47-8 | 1 | Not provided |
| Thioformyl radical | 36058-28-3 | 2 | Not provided |
Key Observations:
Structural Complexity : this compound is the most structurally complex compound in this group, incorporating a distamycin backbone. This distinguishes it from simpler derivatives like thioformamide (a planar molecule with a single thioformyl group) .
Commercial Availability: Thioformamide has the highest commercial accessibility (10 suppliers), likely due to its utility as a precursor in organic synthesis.
Research Findings and Hypotheses
- Thioformamide (115-08-2) : Widely studied as a precursor in heterocyclic synthesis. Its sulfur atom enhances reactivity in nucleophilic substitutions, but its lack of a distamycin-like structure limits its biological specificity .
- The thioformyl group may improve metabolic stability or alter binding kinetics compared to carbonyl-containing distamycin .
- Thioformyl Radical (36058-28-3) : Primarily investigated in computational chemistry for its radical stability. Its transient nature contrasts with this compound’s stable, macromolecular structure .
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